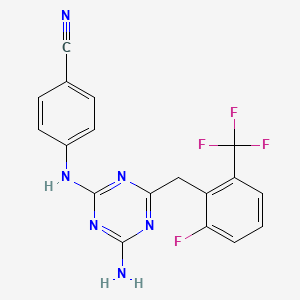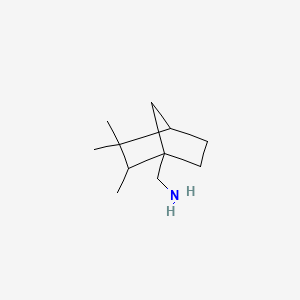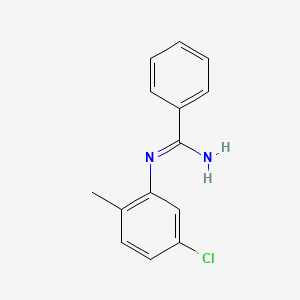
Benzenecarboximidamide, N-(5-chloro-2-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenecarboximidamide, N-(5-chloro-2-methylphenyl)- is a chemical compound with the molecular formula C14H13ClN2. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a benzenecarboximidamide group attached to a 5-chloro-2-methylphenyl moiety, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, N-(5-chloro-2-methylphenyl)- typically involves the reaction of 5-chloro-2-methylaniline with benzonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Starting Materials: 5-chloro-2-methylaniline and benzonitrile.
Catalyst: A suitable catalyst such as a Lewis acid (e.g., aluminum chloride).
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 100-150°C) and may require an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of Benzenecarboximidamide, N-(5-chloro-2-methylphenyl)- is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the overall efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
Benzenecarboximidamide, N-(5-chloro-2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenecarboximidamide oxides, while reduction can produce amines.
科学的研究の応用
Benzenecarboximidamide, N-(5-chloro-2-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzenecarboximidamide, N-(5-chloro-2-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Benzenecarboximidamide, N-(5-chloro-2-methylphenyl)- can be compared with other similar compounds such as:
Benzenecarboximidamide, N-(2-methylphenyl)-: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
Benzenecarboximidamide, N-(5-bromo-2-methylphenyl)-: The presence of a bromine atom instead of chlorine can lead to different chemical properties and applications.
Benzenecarboximidamide, N-(5-chloro-2-ethylphenyl)-: The ethyl group may influence the compound’s solubility and reactivity.
The uniqueness of Benzenecarboximidamide, N-(5-chloro-2-methylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
82635-73-2 |
|---|---|
分子式 |
C14H13ClN2 |
分子量 |
244.72 g/mol |
IUPAC名 |
N'-(5-chloro-2-methylphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C14H13ClN2/c1-10-7-8-12(15)9-13(10)17-14(16)11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17) |
InChIキー |
LTGQGQUOWAAALE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Cl)N=C(C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


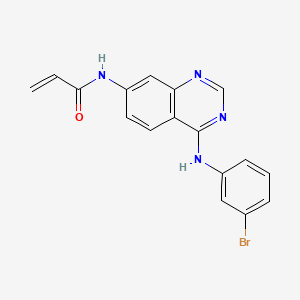


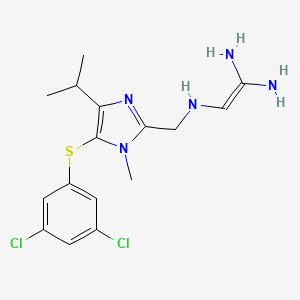
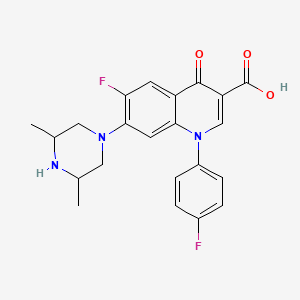
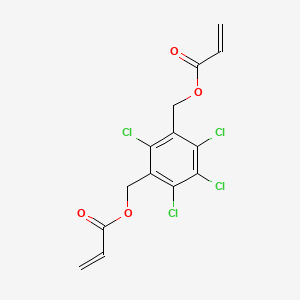

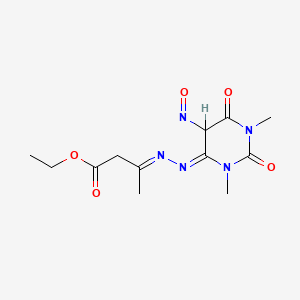

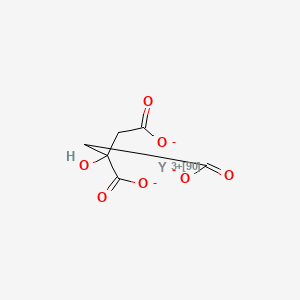
![1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium thiocyanate](/img/structure/B12697711.png)
